Product packaging for 4-(dimethoxymethyl)phenol(Cat. No.:CAS No. 59276-27-6)

4-(dimethoxymethyl)phenol

Cat. No.: B8765177
CAS No.: 59276-27-6
M. Wt: 168.19 g/mol
InChI Key: BILVBEQFRBOGAV-UHFFFAOYSA-N
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Description

4-(Dimethoxymethyl)phenol is an organic compound with the molecular formula C9H12O3 and a molecular weight of 168.19 g/mol [ ]. This phenol derivative features a dimethoxymethyl group (-CH(OC 3 ) 2 ) attached to the phenolic ring, which can function as a protected form of an aldehyde group (salicylaldehyde derivative) in multi-step synthetic pathways [ ]. The primary research value of this compound lies in its utility as a chemical building block or synthetic intermediate. The dimethoxymethyl group is a common protecting group for aldehydes, and its presence on a phenol ring makes this reagent a potential precursor in synthesizing more complex phenolic compounds, pharmaceuticals, and functional materials [ ]. Researchers may employ it in the development of novel antioxidants, given that phenolic compounds are widely studied for their radical-scavenging activities [ ][ ]. Furthermore, structurally similar methoxyphenol derivatives are investigated for their phytotoxic (herbicidal) properties, suggesting potential agrochemical research applications [ ]. Safety and Handling: This product is intended for research purposes only and is not approved for human, veterinary, or household use. Researchers should consult the safety data sheet and adhere to standard laboratory safety protocols when handling this chemical.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O3 B8765177 4-(dimethoxymethyl)phenol CAS No. 59276-27-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59276-27-6

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

4-(dimethoxymethyl)phenol

InChI

InChI=1S/C9H12O3/c1-11-9(12-2)7-3-5-8(10)6-4-7/h3-6,9-10H,1-2H3

InChI Key

BILVBEQFRBOGAV-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC=C(C=C1)O)OC

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies of 4 Dimethoxymethyl Phenol

Direct Synthetic Routes to 4-(Dimethoxymethyl)phenol

The synthesis of this compound is primarily achieved through several key methodologies, each offering distinct advantages in terms of efficiency, scalability, and precursor availability. These routes are foundational for accessing this versatile chemical intermediate.

Acetalization Reactions for Formyl Group Protection and Derivatization

The most direct and widely employed method for synthesizing this compound is the acetalization of 4-hydroxybenzaldehyde (B117250). This reaction serves the dual purpose of protecting the reactive aldehyde (formyl) group and creating the desired dimethoxymethyl moiety. The process involves treating 4-hydroxybenzaldehyde with an excess of methanol (B129727) in the presence of an acid catalyst.

Detailed research findings indicate that trimethyl orthoformate is a highly effective reagent for this transformation, often used in conjunction with methanol. prepchem.com A common catalyst for this reaction is p-toluenesulfonic acid (p-TsOH). prepchem.com The reaction is typically stirred at room temperature for several hours to ensure complete conversion. prepchem.com Following the reaction, the acidic catalyst is neutralized, often with an excess of sodium bicarbonate, before the product is isolated and purified, commonly via flash chromatography. prepchem.com A yield of 98% has been reported for this conversion using a polyvinylpyridinium hydrochloride catalyst, followed by removal of the solvent and volatile by-products under reduced pressure. google.com

Below is a table summarizing a typical synthesis procedure.

Reagent/ParameterDetailsSource
Starting Material 4-hydroxybenzaldehyde prepchem.com
Acetalizing Agent Methanol and Trimethyl orthoformate prepchem.comresearchgate.net
Catalyst p-Toluenesulfonic acid prepchem.com
Reaction Time ~12 hours prepchem.com
Workup Neutralization with NaHCO₃, filtration, solvent removal prepchem.com
Purification Flash chromatography prepchem.com

Nucleophilic Aromatic Substitution Approaches

While less common than direct acetalization, nucleophilic aromatic substitution (SNAr) represents a viable, albeit more complex, pathway to phenolic compounds. libretexts.org In the context of this compound synthesis, this would theoretically involve displacing a leaving group, such as a halide, from an aromatic ring with a hydroxyl or methoxy (B1213986) group. For this to be effective, the aromatic ring must be "activated" by strongly electron-withdrawing groups at the ortho and/or para positions relative to the leaving group. libretexts.orgpressbooks.pub

A plausible, though not widely documented, SNAr strategy would involve starting with a precursor like 4-fluoro or 4-chlorobenzaldehyde (B46862) dimethyl acetal (B89532). This molecule could then be subjected to reaction with a strong nucleophile, such as sodium hydroxide, under harsh conditions like high temperature and pressure, to replace the halide with a hydroxyl group. pressbooks.pubuniversalclass.com The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nature of the acetal-protected formyl group. libretexts.org However, the direct acetalization of the readily available 4-hydroxybenzaldehyde is generally the more practical and efficient method. prepchem.com

Electrochemical Synthesis Pathways

Electrochemical methods offer a modern, environmentally friendly alternative to traditional chemical synthesis by using electricity to drive oxidation and reduction reactions. beilstein-journals.org While specific literature detailing the direct electrosynthesis of this compound is sparse, the principles of organic electrochemistry suggest potential pathways. researchgate.netelectrochem.org

One conceptual approach is the paired electrosynthesis, where valuable products are formed at both the anode and cathode. researchgate.net For instance, a parallel paired reaction has been used for the formation of 1-butyl-4-(dimethoxymethyl)benzene. researchgate.netresearchgate.net A similar strategy could potentially be adapted, starting from a suitable p-substituted phenol (B47542) derivative. Anodic oxidation of a neutral organic substrate leads to a reactive radical cation intermediate, which can undergo various transformations. electrochem.org The synthesis could potentially be achieved through the electrochemical modification of a precursor like p-cresol (B1678582), followed by functional group manipulation, though this remains a speculative pathway requiring further research.

Synthesis of Related Dimethoxymethyl-Substituted Phenols

The synthetic strategies applied to this compound can be extended to its isomers and derivatives, providing access to a broader class of compounds for various research applications.

Ortho and Meta Isomers: Synthesis and Comparative Studies

The ortho and meta isomers, 2-(dimethoxymethyl)phenol (B3050225) and 3-(dimethoxymethyl)phenol, are synthesized using analogous acetalization methods. google.comevitachem.com The synthesis starts with the corresponding isomeric hydroxybenzaldehydes, namely 2-hydroxybenzaldehyde (salicylaldehyde) or 3-hydroxybenzaldehyde.

The synthesis of 2-(dimethoxymethyl)phenol proceeds by reacting 2-hydroxybenzaldehyde with trimethyl orthoformate and methanol. google.com Similarly, the meta isomer would be prepared from 3-hydroxybenzaldehyde.

Comparative studies between these isomers reveal significant differences in their chemical and physical properties, stemming from the relative positions of the hydroxyl and dimethoxymethyl groups. scirp.org

Ortho Isomer (2-position): The proximity of the two groups allows for the possibility of intramolecular hydrogen bonding between the phenolic hydrogen and one of the methoxy oxygens. This can influence its acidity, boiling point, and reactivity compared to the other isomers.

Meta Isomer (3-position): This isomer lacks the direct electronic conjugation and the potential for intramolecular hydrogen bonding seen in the ortho and para isomers, which can result in different reactivity patterns.

Para Isomer (4-position): The groups are positioned for maximum electronic interaction (conjugation) through the aromatic ring, but intramolecular hydrogen bonding is not possible.

Theoretical studies on related isomeric systems show that the position of functional groups significantly impacts the molecule's stability and reactivity. scirp.orgrsc.org For instance, the relative electrophilicity and nucleophilicity of the aromatic ring are altered, affecting its behavior in further chemical reactions. scirp.org

Halogenated Dimethoxymethyl Phenols

The introduction of halogen atoms onto the aromatic ring of dimethoxymethyl phenols creates a class of derivatives with modified properties and additional synthetic handles for further functionalization. The synthesis of these compounds can be achieved through two primary strategies:

Halogenation of a pre-formed dimethoxymethyl phenol.

Acetalization of a pre-halogenated hydroxybenzaldehyde.

An example of the latter approach is the synthesis of 3-bromo-2-(dimethoxymethyl)phenol. rsc.org This compound was prepared by the acetalization of 3-bromo-2-hydroxybenzaldehyde (B158676) using trimethyl orthoformate and a catalytic amount of p-toluenesulfonic acid in methanol. rsc.org This method provides a clean and efficient route to specifically halogenated derivatives. Other examples, such as 4-bromo-3-(dimethoxymethyl)phenol, are also synthesized via similar routes involving the bromination of phenolic derivatives followed by the introduction of the dimethoxymethyl group. evitachem.com

The table below provides examples of synthesized halogenated dimethoxymethyl phenols.

Compound NameStarting MaterialSynthetic ApproachSource
3-Bromo-2-(dimethoxymethyl)phenol 3-Bromo-2-hydroxybenzaldehydeAcetalization rsc.org
4-Bromo-3-(dimethoxymethyl)phenol 3-(Dimethoxymethyl)phenolBromination evitachem.com
o,o′-Diiodophenols O-Aryl N-isopropylcarbamatesDirected ortho-lithiation and ipso-iododesilylation researchgate.net

These halogenated intermediates are valuable as they can undergo further reactions, such as cross-coupling, to build more complex molecular architectures. researchgate.net

Methoxy-Substituted Dimethoxymethyl Phenols

The introduction of methoxy groups onto the phenolic ring of this compound can significantly alter its electronic properties and reactivity, making these derivatives valuable intermediates in organic synthesis. A common strategy to achieve this is through the peracid oxidation of the aromatic ring. For instance, a benign protocol has been developed for preparing hydroxy-methoxybenzene derivatives. nih.gov This method utilizes hydrogen peroxide, acetic acid, and p-toluenesulfonic acid to generate ethaneperoxoic acid in situ, which acts as the hydroxylating agent. nih.gov This reaction is essentially an electrophilic aromatic substitution, where the regioselectivity follows established rules for such substitutions. nih.gov The process is notable for its use of environmentally friendly reagents, mild reaction conditions, and short reaction times. nih.gov

Another approach involves the methylation of phenolic precursors. This can be achieved using methylating agents like methyl iodide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). For example, vanillin (B372448) can be first methylated with dimethyl sulfate (B86663) and then converted to a dimethylketal intermediate, 4-(dimethoxymethyl)-1,2-dimethoxybenzene, using ammonium (B1175870) nitrate. frontiersin.orgnih.gov

Advanced Derivatization Strategies Utilizing this compound as a Building Block

This compound serves as a key starting material for the synthesis of more complex molecular architectures, including heterocyclic compounds, xanthone (B1684191) frameworks, and rhodanine (B49660) derivatives. Its functional groups, the phenol, and the masked aldehyde (dimethoxymethyl group), allow for a wide range of chemical transformations.

Formation of Complex Organic Architectures

The dimethoxymethyl group of this compound can be readily converted to an aldehyde, which is a versatile functional group for constructing heterocyclic rings. For example, vanillin-derived compounds are used in the synthesis of various heterocycles like pyrazolones, quinoxalines, and thiazolidinones. nih.gov The synthesis of 2,3-dihydro-1,3-oxazines can be achieved through a copper-catalyzed regioselective C-H bond activation and cyclization of aminonaphthol or aminophenol derivatives. unl.pt

This compound is a crucial precursor in the synthesis of xanthones, a class of oxygenated heterocyclic compounds with various biological activities. A notable method involves the coupling of 2-(dimethoxymethyl)phenol with a suitably substituted diene, followed by cyclization and reduction steps to form the xanthone core. researchgate.netmdpi.com For example, coupling 2-(dimethoxymethyl)phenol with 2-bromo-5-methoxycyclohexa-2,5-diene-1,4-dione, followed by cyclization with N-bromosuccinimide (NBS) and benzoyl peroxide, and subsequent reduction with zinc leads to the formation of 1,4-dihydroxy-3-methoxy-9H-xanthen-9-one. researchgate.netmdpi.com

Rhodanine and its derivatives are significant in medicinal chemistry due to their broad spectrum of biological activities. sci-hub.se The synthesis of rhodanine derivatives can involve the use of this compound. For instance, 4-bromo-2-(dimethoxymethyl)phenol (B8808610) can be synthesized from 5-bromosalicylaldehyde (B98134) by reacting it with trimethyl orthoformate and a catalytic amount of p-toluenesulfonic acid in methanol. google.com This intermediate can then be used in subsequent steps to build the rhodanine scaffold. google.comlookchem.com A general and efficient method for synthesizing the rhodanine skeleton involves the reaction of thioureas with thioglycolic acid catalyzed by a protic acid. sci-hub.se

Starting Material Reagents and Conditions Product Yield Reference
5-BromosalicylaldehydeTrimethyl orthoformate, TsOH·H₂O, Methanol, rt, 1h4-Bromo-2-(dimethoxymethyl)phenol81% google.com
2-Benzyloxy-5-bromobenzaldehyde2-Thioxo-thiazolidin-4-one, Ammonium acetate, Acetic acid, Benzene (B151609), 110°C, 4h5-(2-Benzyloxy-5-bromobenzylidene)-2-thioxo-thiazolidin-4-one71% google.com

Regioselective Functionalization Approaches

The inherent reactivity of the phenolic ring in this compound allows for regioselective functionalization, enabling the introduction of various substituents at specific positions. The directing effect of the hydroxyl and dimethoxymethyl groups plays a crucial role in determining the outcome of these reactions.

One important regioselective reaction is the Br/Li exchange, which preferentially occurs ortho to the dimethoxymethyl group. researchgate.net This has been a key step in the synthesis of functionalized bromobenzaldehydes. researchgate.net For instance, the lithiation of aryl benzyl (B1604629) ethers containing halogen substituents can lead to mono- and diorganolithium intermediates that can be converted into aldehydes or diboronic acids. researchgate.net

Furthermore, metal-catalyzed C-H bond functionalization offers a direct and atom-economical way to introduce new groups. For example, rhenium-catalyzed ortho-alkenylation of phenols with internal alkynes proceeds with high site- and regioselectivity. bohrium.com This method provides monoalkenylated phenols under neutral conditions without the need for additional ligands. bohrium.com

Reaction Type Catalyst/Reagents Substituent Introduced Position of Functionalization Reference
Br/Li ExchangeButyllithiumLithiumOrtho to dimethoxymethyl researchgate.net
Ortho-AlkenylationRe₂(CO)₁₀Alkenyl groupOrtho to hydroxyl bohrium.com

Isotopic Labeling Methods for Structural Elucidation and Mechanistic Studies

Isotopic labeling is a powerful technique used to trace the path of atoms through chemical reactions, elucidate molecular structures, and understand reaction mechanisms. wikipedia.org By replacing an atom with its isotope, which has a different mass but the same chemical properties, researchers can gain detailed insights into complex chemical and biological processes. For this compound, isotopic labeling with stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or oxygen-18 (¹⁸O) can be instrumental. These labeled compounds serve as valuable tools in various analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). wikipedia.orgx-chemrx.com

The introduction of isotopes can be achieved through various synthetic strategies, often involving isotopically enriched starting materials or reagents. x-chemrx.com These methods can be broadly categorized into two main approaches: those that introduce isotopic labels at the periphery of the molecule and those that achieve labeling of the core structure. chemrxiv.orgchemrxiv.org

Deuterium (²H) Labeling

Deuterium labeling is a common strategy for elucidating reaction mechanisms and for use as internal standards in quantitative mass spectrometry. In the context of this compound, deuterium atoms can be selectively introduced at various positions on the aromatic ring or on the dimethoxymethyl group.

One established method for deuterium labeling of phenols involves hydrogen-deuterium exchange (H/D exchange). For instance, the hydroxyl proton of a phenol readily exchanges with deuterium when dissolved in a deuterated solvent like deuterated water (D₂O) or methanol-d₄ (CD₃OD). wikipedia.org While this labels the most acidic proton, labeling the aromatic ring typically requires more forcing conditions or specific catalytic methods.

For example, a general method for the deuteration of aromatic C(sp²)–H bonds, which could be applied to this compound, involves the use of a catalyst system. An iron(III) catalyzed H/D exchange reaction using D₂O as the deuterium source has been shown to be effective for a range of aromatic compounds. researchgate.net This method allows for the introduction of deuterium atoms onto the aromatic ring, which can be invaluable for mechanistic studies of reactions involving electrophilic or nucleophilic aromatic substitution on the phenol ring.

Hypothetical Application in Mechanistic Studies: To study the mechanism of an electrophilic aromatic substitution reaction on this compound, a deuterated version, such as this compound-2,6-d₂, could be synthesized. By monitoring the reaction products and any kinetic isotope effect (a change in reaction rate upon isotopic substitution), researchers could determine the rate-determining step of the reaction.

Table 1: Potential Deuterium Labeling of this compound

Labeled Compound NamePosition of Deuterium LabelPotential Application
This compound-d₁Hydroxyl groupStudying proton transfer mechanisms
This compound-2,6-d₂Ortho positions to the hydroxyl groupMechanistic studies of electrophilic substitution
This compound-d₇All aromatic and hydroxyl protonsInternal standard for mass spectrometry

Carbon-13 (¹³C) Labeling

Carbon-13 labeling is particularly useful for structural elucidation by ¹³C NMR spectroscopy and for tracking the fate of carbon atoms in metabolic or degradation pathways. uchicago.edusigmaaldrich.com Synthesizing ¹³C-labeled this compound can be achieved by employing starting materials enriched with ¹³C at specific positions.

A recently developed method for the site-specific incorporation of carbon isotopes into the core of phenol molecules offers a powerful strategy. chemrxiv.orgchemrxiv.orguchicago.edu This approach involves a formal [5+1] cyclization, where a 1,5-dibromo-1,4-pentadiene precursor reacts with a ¹³C-labeled one-carbon synthon, such as ¹³C-labeled dibenzyl carbonate or even [¹¹C]CO₂ for radiolabeling. chemrxiv.orguchicago.edu While this method has been demonstrated for a variety of substituted phenols, its application to synthesize [1-¹³C]-4-(dimethoxymethyl)phenol would provide a valuable tool for research.

Hypothetical Application in Structural Elucidation: The synthesis of [1-¹³C]-4-(dimethoxymethyl)phenol would allow for unambiguous assignment of the C1 carbon signal in the ¹³C NMR spectrum. Furthermore, by using this labeled compound in studies of its derivatives or complexes, the connectivity and electronic environment of this specific carbon atom can be precisely monitored, aiding in the structural elucidation of more complex molecules derived from it.

Table 2: Potential Carbon-13 Labeling of this compound

Labeled Compound NamePosition of ¹³C LabelPotential Application
[1-¹³C]-4-(dimethoxymethyl)phenolIpso-carbon (C1)¹³C NMR signal assignment, mechanistic studies
4-([¹³C]-dimethoxymethyl)phenolMethoxy carbonsStudying reactions involving the acetal group
[U-¹³C₆]-4-(dimethoxymethyl)phenolAll carbons of the phenyl ringMetabolic flux analysis, structural studies of complexes

The strategic application of these isotopic labeling methods provides a sophisticated toolkit for researchers to investigate the intricate details of the chemistry and biology of this compound and its derivatives. The insights gained from such studies are crucial for the rational design of new synthetic methodologies and for understanding the compound's behavior in various chemical environments.

Spectroscopic Characterization and Structural Analysis of 4 Dimethoxymethyl Phenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. The analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional techniques, allows for the unambiguous assignment of all proton and carbon signals in 4-(dimethoxymethyl)phenol.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound is anticipated to display a set of distinct signals corresponding to the aromatic protons, the methoxy (B1213986) and acetal (B89532) protons, and the phenolic hydroxyl proton. The aromatic region of a para-substituted phenol (B47542) typically shows a characteristic AA'BB' splitting pattern.

The protons of the two methoxy groups (-OCH₃) are chemically equivalent and are expected to appear as a sharp singlet. The single proton of the acetal group (-CH(OCH₃)₂) will also produce a singlet. The phenolic hydroxyl (-OH) proton signal can vary in its chemical shift and may sometimes be broad, depending on the solvent and concentration. In some derivatives containing a 4-dimethoxymethyl phenyl group, signals for this moiety have been observed in the aromatic region between δ 7.8-6.9 ppm and for the methoxy methyl groups at approximately δ 3.4 ppm and 3.3 ppm.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic (H-2, H-6)~ 7.2 - 7.4Doublet (d)
Aromatic (H-3, H-5)~ 6.8 - 7.0Doublet (d)
Acetal CH~ 5.3 - 5.4Singlet (s)
Methoxy (OCH₃)~ 3.3 - 3.4Singlet (s)
Phenolic OHVariable (e.g., ~ 4-7)Singlet (s, broad)

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the symmetry of the para-substituted ring, four signals are expected for the aromatic carbons. The carbon of the acetal group is characteristically found further downfield, while the methoxy carbons appear in the aliphatic region. For some acetals of hydroxybenzaldehydes, the acetal carbon signal is observed in the range of δ 100–105 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 (C-OH)~ 155 - 158
C-2, C-6~ 128 - 130
C-3, C-5~ 115 - 117
C-4 (C-acetal)~ 130 - 132
Acetal CH~ 102 - 104
Methoxy (OCH₃)~ 52 - 54

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR experiments are crucial for confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, the primary correlations would be observed between the adjacent aromatic protons (H-2 with H-3, and H-5 with H-6).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link the aromatic proton signals to their corresponding carbon signals (H-2/H-6 to C-2/C-6 and H-3/H-5 to C-3/C-5), the acetal proton to the acetal carbon, and the methoxy protons to the methoxy carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. For instance, the methoxy protons would show a correlation to the acetal carbon, and the acetal proton would show correlations to the methoxy carbons and the C-4 aromatic carbon. These correlations are invaluable for piecing together the molecular structure.

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental composition. For this compound (C₉H₁₂O₃), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula.

Table 3: Predicted HRMS Data for this compound

Ion Calculated m/z
[M+H]⁺169.0865
[M+Na]⁺191.0684
[M-H]⁻167.0708

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The mass spectrum of this compound would show a molecular ion peak ([M]⁺) and several fragment ions. The fragmentation pattern is influenced by the functional groups present. Common fragmentation pathways for this molecule would likely involve the loss of a methoxy group (-OCH₃) to form a stable oxonium ion, or the loss of the entire dimethoxymethyl group. The fragmentation of phenols can also lead to the loss of carbon monoxide (CO). docbrown.info The purity of this compound has been assessed using GC with a carbowax-20M column.

Table 4: Predicted Major Fragment Ions in the GC-MS Spectrum of this compound

m/z Proposed Fragment Description
168[C₉H₁₂O₃]⁺Molecular Ion
137[M - OCH₃]⁺Loss of a methoxy radical
107[M - CH(OCH₃)₂]⁺Loss of the dimethoxymethyl group
77[C₆H₅]⁺Phenyl cation from further fragmentation

Vibrational Spectroscopy Applications

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. utdallas.edu For phenolic compounds like this compound, the IR spectrum provides a wealth of information about its structural features.

The most characteristic vibrations for phenols include the O-H stretching, C-O stretching, and various bending modes of the aromatic ring. The O-H stretching vibration in phenols typically appears as a broad band in the region of 3200-3600 cm⁻¹. researchgate.net The C-O stretching vibration in phenols is generally observed near 1250 cm⁻¹. ias.ac.in In addition to these, the C-H stretching vibrations of the aromatic ring are expected in the 3000-3100 cm⁻¹ region, while C-H in-plane bending vibrations occur between 1070-1300 cm⁻¹. ias.ac.inderpharmachemica.com

For derivatives containing a dimethoxymethyl group, characteristic C-O-C stretching vibrations of the acetal functional group would also be present, typically in the 1150-1050 cm⁻¹ region. While a specific, complete IR spectrum for this compound is not detailed in the provided sources, data for related structures allows for the assignment of expected vibrational modes. For instance, in a study of 3-bromo-2-(dimethoxymethyl)phenol, strong bands were observed at 1434 cm⁻¹, 1160 cm⁻¹, and 1058 cm⁻¹, which can be attributed to aromatic ring vibrations and C-O stretching modes. rsc.org

Table 1: Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Phenolic -OH O-H Stretch 3600 - 3200 (Broad)
Aromatic Ring C-H Stretch 3100 - 3000
Aromatic Ring C=C Stretch 1600 - 1450
Phenol C-O Stretch ~1250
Acetal (C(OCH₃)₂) C-O-C Stretch 1150 - 1050

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy techniques like UV-Vis and fluorescence spectroscopy are employed to study the electronic transitions within a molecule, providing information about conjugation and the energy levels of molecular orbitals. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of UV or visible light, which promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org Phenol itself typically exhibits two main absorption bands in its UV spectrum due to π → π* transitions of the benzene (B151609) ring. These are observed around 210 nm and 270 nm. researchgate.net Substituents on the aromatic ring can cause shifts in these absorption maxima (λmax).

For substituted phenols, the position and intensity of these bands can be influenced by the nature and position of the substituents. ias.ac.in In a study on various phenolic compounds, it was noted that the absorption maximum can be used to determine the concentration of phenols in solution. researchgate.net While specific λmax values for this compound are not available in the search results, related phenolic compounds show characteristic absorptions. For example, p-cresol (B1678582) (4-methylphenol) has a UV absorption maximum at 278 nm. nist.gov Given the structural similarity, this compound is expected to have a comparable UV-Vis spectrum, with λmax values indicative of π → π* electronic transitions within the substituted benzene ring.

Table 2: Expected UV-Vis Absorption Data for this compound

Transition Type Expected λmax (nm)
π → π* ~270-280

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. This technique is highly sensitive and can provide information on the electronic structure and environment of a molecule. Phenolic compounds are known to be fluorescent. researchgate.net The fluorescence of phenol itself is characterized by an emission maximum around 300 nm when excited at approximately 270 nm. researchgate.net

The fluorescence properties of derivatives can be significantly altered. Studies on complex systems containing phenolic moieties show that fluorescence spectroscopy is a powerful tool for their characterization. scispace.com For instance, the total phenol content in certain samples can be estimated by measuring fluorescence intensity with excitation/emission wavelengths set at 280/320 nm. researchgate.net This suggests that this compound would likely exhibit fluorescence in this region, originating from the de-excitation of electrons from the first singlet excited state back to the ground state.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.gov This technique provides detailed information on bond lengths, bond angles, and the intermolecular interactions that stabilize the crystal lattice.

While the crystal structure of this compound itself is not described, detailed crystallographic studies have been performed on its more complex derivatives, offering valuable insights into the potential solid-state behavior of the core structure.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The packing of molecules in a crystal is governed by a network of non-covalent interactions, including hydrogen bonds, van der Waals forces, and π-π stacking.

In the crystal structure of a tin(IV) complex containing a {2-dimethoxymethyl-4-methyl-6-[(quinolin-8-yl)iminomethyl]phenolato} ligand, no classical hydrogen bonding was observed. However, the crystal packing was stabilized by π–π stacking interactions between the phenolate (B1203915) ring of one molecule and the benzene ring of the quinoline (B57606) group of an adjacent, inversion-related molecule. The distance between the centroids of these interacting rings was measured to be 3.595 (2) Å. iucr.org

Similarly, the crystal structure of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, a derivative containing the dimethoxymethylphenyl moiety, reveals a three-dimensional network formed by C—H···π interactions. kayseri.edu.trnih.gov Hirshfeld surface analysis, a method to visualize and quantify intermolecular interactions, showed that the most significant contributions to the crystal packing were from H···H (39.2%), H···C/C···H (25.2%), Cl···H/H···Cl (11.4%), and O···H/H···O (8.0%) contacts. kayseri.edu.trnih.gov These findings highlight the importance of weak intermolecular forces in dictating the supramolecular architecture of crystals containing the this compound structural unit.

Table 3: Intermolecular Interactions in a Derivative of this compound

Compound Interaction Type Key Features / Distances
Trichlorido{2-dimethoxymethyl-4-methyl-6-[(quinolin-8-yl)iminomethyl]phenolato}tin(IV) iucr.org π–π stacking Centroid-centroid distance of 3.595 (2) Å between phenolate and quinoline rings.
2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole kayseri.edu.trnih.gov H···H contacts 39.2% contribution to crystal packing.
2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole kayseri.edu.trnih.gov H···C/C···H contacts 25.2% contribution to crystal packing.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis provides insights into the packing of molecules and the nature of the forces that stabilize the crystal structure. By mapping properties onto the Hirshfeld surface, which is the boundary of a molecule's space in a crystal, one can identify and analyze different types of intermolecular contacts.

A detailed crystallographic study, including Hirshfeld surface analysis, has been conducted on a derivative of this compound, specifically 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. kayseri.edu.triucr.orgnih.gov The analysis of this derivative provides valuable information about the intermolecular interactions involving the 4-(dimethoxymethyl) group.

The d_norm surface, a key component of Hirshfeld analysis, shows red spots that indicate close intermolecular contacts. In the case of the studied thiazole (B1198619) derivative, a prominent red spot is associated with the C—H···Cl interaction. kayseri.edu.trnih.gov Two-dimensional fingerprint plots, derived from the Hirshfeld surface, quantify the percentage contribution of each type of intermolecular contact.

The following table summarizes the principal intermolecular contacts and their percentage contributions to the Hirshfeld surface of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. kayseri.edu.trnih.gov

Intermolecular ContactContribution (%)
H···H39.2
H···C/C···H25.2
Cl···H/H···Cl11.4
O···H/H···O8.0

These findings highlight the importance of weak van der Waals forces (H···H interactions) and other specific interactions in the crystal packing of molecules containing the 4-(dimethoxymethyl) moiety. kayseri.edu.trnih.gov While direct Hirshfeld surface analysis data for this compound is not available in the provided search results, the analysis of its derivative offers significant insights into the expected intermolecular interactions.

Theoretical and Computational Chemistry Studies on 4 Dimethoxymethyl Phenol

Quantum Chemical Calculations: Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties with high accuracy. For phenolic compounds, DFT methods like B3LYP, often combined with basis sets such as 6-311++G(d,p), are standard for calculating optimized geometries and vibrational frequencies. longdom.orgnih.govijaemr.com

Optimized Molecular Geometries and Electronic Structures

Geometry optimization is a fundamental computational step to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. atomistica.onlinemdpi.com This process iteratively adjusts atomic coordinates to minimize the molecule's energy. atomistica.online For 4-(dimethoxymethyl)phenol, optimization would reveal precise bond lengths, bond angles, and dihedral angles.

The electronic structure dictates the chemical properties of the molecule. The presence of the electron-donating hydroxyl (-OH) group and the dimethoxymethyl group influences the electron density distribution across the aromatic ring. This distribution can be visualized using a Molecular Electrostatic Potential (MEP) map, which highlights electron-rich (negative potential) and electron-poor (positive potential) regions, indicating likely sites for electrophilic and nucleophilic attack. ijcrt.org In phenol (B47542), the region around the oxygen atom is highly negative, making it a primary site for interaction.

Table 1: Representative Optimized Geometrical Parameters for Phenol Derivatives (Illustrative) This table illustrates typical bond lengths and angles that would be determined for this compound through DFT calculations, based on data for similar phenolic structures.

ParameterBond/AngleTypical Calculated Value (Å or °)
Bond LengthC-O (Phenolic)~1.37 Å
Bond LengthO-H (Phenolic)~0.96 Å
Bond LengthC-C (Aromatic)~1.39 - 1.40 Å
Bond LengthC-C (Aliphatic)~1.52 Å
Bond LengthC-O (Ether)~1.42 Å
Bond AngleC-O-H~109°
Bond AngleC-C-C (Aromatic)~120°

Note: These are generalized values for illustrative purposes. Actual calculated values would be specific to the chosen DFT method and basis set.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and kinetic stability. ijaemr.com The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For phenolic compounds, the HOMO is typically localized on the aromatic ring and the oxygen atom, while the LUMO is distributed over the aromatic system. ijaemr.comresearchgate.net

Table 2: Key Quantum Chemical Reactivity Descriptors (Illustrative) This table presents global reactivity parameters that can be derived from HOMO and LUMO energies.

ParameterFormulaDescription
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and stability.
Ionization Potential (I)-EHOMOEnergy required to remove an electron.
Electron Affinity (A)-ELUMOEnergy released when an electron is added.
Electronegativity (χ)(I + A) / 2The power of an atom to attract electrons.
Chemical Hardness (η)(I - A) / 2Measures resistance to change in electron distribution.
Chemical Softness (S)1 / (2η)Reciprocal of hardness, indicates higher reactivity.
Electrophilicity Index (ω)χ² / (2η)Measures the energy lowering of a system when it accepts electrons.

These parameters are fundamental in conceptual DFT for predicting the behavior of molecules in chemical reactions.

Prediction of Spectroscopic Parameters

Computational chemistry provides a powerful tool for predicting various spectra, including infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR). longdom.org By calculating vibrational frequencies, one can generate a theoretical IR and Raman spectrum. These calculated frequencies are often scaled by a specific factor to correct for anharmonicity and limitations in the computational method, leading to a better agreement with experimental data. longdom.org

Similarly, methods like the Gauge-Independent Atomic Orbital (GIAO) can predict NMR chemical shifts (¹H and ¹³C). ijert.org Comparing these predicted spectra with experimental ones is a crucial step in confirming the molecular structure. Discrepancies between predicted and experimental spectra can point to specific molecular interactions or conformational effects not accounted for in the gas-phase calculation. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Reactivity

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov This technique allows for the exploration of a molecule's conformational landscape—the different spatial arrangements it can adopt—and its dynamic behavior. For this compound, MD simulations would be particularly useful for analyzing the flexibility of the dimethoxymethyl side chain.

By simulating the molecule's behavior in a solvent, such as water, MD can provide insights into how the molecule interacts with its environment and how its conformation changes. rsc.orgrsc.org This is crucial for understanding its solubility, stability, and reactivity in solution. For instance, simulations could reveal the preferred orientation of the methoxy (B1213986) groups and how this orientation affects the accessibility of the phenolic hydroxyl group for reactions. nih.govmdpi.com The results from MD simulations, such as the potential of mean force (PMF), can be used to understand the energetics of processes like membrane permeation or adsorption onto surfaces. mdpi.com

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The hydroxyl group of this compound can act as a hydrogen bond donor, while the oxygen atoms of both the hydroxyl and dimethoxymethyl groups can act as hydrogen bond acceptors. These interactions are fundamental to the compound's physical properties and its interactions with other molecules.

Computational methods can be used to analyze and quantify these intermolecular forces. chemrxiv.orgrsc.org Energy decomposition analysis (EDA) can partition the total interaction energy between two molecules into distinct components like electrostatic, exchange-repulsion, polarization, and dispersion forces. rsc.org For this compound, this analysis could reveal the nature of its self-association (dimer formation) or its interaction with solvent molecules. Studies on phenol have shown that it can form specific hydration structures, including OH-π hydrogen bonds with water and acting as a hydrogen bond donor to water's oxygen. rsc.org Similar interactions would be expected for this compound, with the additional complexity of the ether oxygens participating in weaker hydrogen bonds.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an essential tool for elucidating the detailed pathways of chemical reactions. smu.edu By mapping the potential energy surface (PES) of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states—the high-energy structures that connect them. mdpi.com

For a reaction involving this compound, computational modeling could be used to:

Identify the most favorable reaction pathway: By comparing the energy barriers of different possible routes.

Characterize transition state structures: Providing a snapshot of the bond-breaking and bond-forming processes.

Calculate reaction rates: Using transition state theory (TST) to predict the kinetics of a reaction. mdpi.com

Understand the role of catalysts: Modeling how a catalyst interacts with the reactant to lower the activation energy.

For example, the mechanism of electrophilic substitution on the phenol ring or reactions involving the hydroxyl or dimethoxymethyl groups could be investigated in detail. The Intrinsic Reaction Coordinate (IRC) method can be used to confirm that a calculated transition state correctly connects the desired reactants and products on the potential energy surface. mdpi.com

Acetal (B89532) Hydrolysis and Formation Pathways

The acid-catalyzed hydrolysis of an acetal to an aldehyde and two alcohol molecules is the reverse of the acetal formation. The mechanism involves the following key steps:

Protonation of one of the methoxy groups.

Cleavage of the carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion and a molecule of methanol (B129727).

Nucleophilic attack of a water molecule on the oxocarbenium ion.

Deprotonation to yield a hemiacetal.

Protonation of the remaining methoxy group.

Elimination of a second molecule of methanol to form the protonated aldehyde.

Final deprotonation to yield the aldehyde, in this case, 4-hydroxybenzaldehyde (B117250).

Theoretical calculations on similar acetals, such as substituted benzaldehyde (B42025) diethyl acetals, confirm that these reactions proceed via a specific acid A-1 mechanism. researchgate.net This is characterized by a rapid pre-equilibrium protonation of the acetal, followed by a rate-determining unimolecular cleavage of the carbon-oxygen bond to form the oxocarbenium ion. researchgate.net The stability of this carbocation intermediate is a crucial factor in the reaction rate. For para-substituted benzaldehyde acetals, the nature of the substituent significantly influences the rate of hydrolysis. researchgate.net While specific computational data for this compound is not abundant, the electron-donating character of the hydroxyl group is expected to stabilize the oxocarbenium ion intermediate, thereby influencing the hydrolysis and formation kinetics.

Studies on the hydrolysis of benzaldehyde glycerol (B35011) acetal have shown that the six-membered dioxane-type ring is approximately eight times more stable than the five-membered dioxolane-type counterpart at low pH, highlighting the influence of structural features on acetal stability. core.ac.uk

Table 1: Key Steps in the Proposed Acid-Catalyzed Hydrolysis of this compound

StepDescriptionIntermediate/Product
1Protonation of a methoxy groupProtonated acetal
2C-O bond cleavageOxocarbenium ion + Methanol
3Nucleophilic attack by waterProtonated hemiacetal
4DeprotonationHemiacetal
5Protonation of the second methoxy groupProtonated hemiacetal
6Elimination of methanolProtonated 4-hydroxybenzaldehyde
7Deprotonation4-Hydroxybenzaldehyde

Oxidation Mechanism Studies

The oxidation of phenolic compounds is a complex process that can proceed through various pathways, including hydrogen atom transfer (HAT), proton-coupled electron transfer (PCET), and sequential proton loss electron transfer (SPLET). Density Functional Theory (DFT) calculations have been instrumental in elucidating these mechanisms for a range of substituted phenols. rsc.orgnih.gov

For this compound, the phenolic hydroxyl group is the primary site for oxidation. The initial step typically involves the formation of a phenoxyl radical. The stability of this radical is a key determinant of the subsequent reaction pathways. nih.gov The presence of substituents on the aromatic ring significantly influences the O-H bond dissociation enthalpy (BDE), a critical parameter in HAT mechanisms. nih.gov Electron-donating groups generally lower the BDE, making the phenol more susceptible to oxidation. The dimethoxymethyl group, while not as strongly donating as a simple methoxy group, is expected to influence the electronic properties of the phenol ring.

Computational studies on the oxidation of para-substituted phenols by various oxidizing agents have provided detailed mechanistic insights. For instance, the oxidation of p-alkoxyphenols can lead to the formation of p-benzoquinones. mdpi.com DFT calculations on the oxidation of phenols by hypervalent iodine reagents, such as IBX (2-iodoxybenzoic acid), show that the reaction can proceed through a ligand exchange followed by a redox process to form o-quinones. rsc.orgscispace.com The electronic nature of the substituent on the phenol ring was found to be crucial in the first redox step. rsc.orgscispace.com

In the context of oxidation by ferrate(VI), DFT calculations have identified four main reaction mechanisms for substituted phenols: single-oxygen transfer (SOT), double-oxygen transfer (DOT), •OH attack, and electron-transfer-mediated coupling. nih.gov The electronic effects of the substituents were found to dictate the preferred pathway. nih.gov For phenols with electron-donating groups, the tendency for single-oxygen transfer and electron-transfer reactions is generally higher. nih.gov

Table 2: Calculated Parameters for Phenol Oxidation (Illustrative data from analogous systems)

Phenol Derivative (Analog)Oxidation PathwayCalculated ParameterValueReference
p-MethoxyphenolOxidation by IBXActivation Free Energy (kcal/mol)20.1 scispace.com
p-Cresol (B1678582)Oxidation by Ferrate(VI)Reaction PathwaySOT, e--transfer nih.gov
PhenolReaction with •OHReaction PathwayAddition/Elimination researchgate.net

Transition State Analysis

Transition state theory is a cornerstone of understanding reaction kinetics, and computational chemistry provides powerful tools to locate and characterize transition state structures. For the reactions involving this compound, transition state analysis helps to elucidate the energy barriers and the geometry of the highest energy point along the reaction coordinate.

In the acid-catalyzed hydrolysis of acetals, the transition state for the rate-determining step resembles the oxocarbenium ion. researchgate.net Computational studies on the hydrolysis of substituted benzaldehyde diethyl acetals have shown that the extent of carbon-oxygen bond cleavage in the transition state increases as the stability of the forming carbocation decreases. gla.ac.uk This suggests a spectrum of transition states depending on the electronic nature of the substituents. For this compound, the electron-donating hydroxyl group would stabilize the positive charge development on the benzylic carbon in the transition state.

For the oxidation of phenols, DFT calculations have been used to model the transition states for various mechanisms. In the oxidation of phenols by IBX, the transition state for the initial redox step involves a degree of phenoxenium ion character. rsc.org The stability of this transition state is highly sensitive to the substituents on the phenol ring, with electron-withdrawing groups increasing the energy barrier. rsc.org In contrast, the transition state for the second redox step, leading to the o-quinone, was found to be largely independent of the substituent due to stabilizing hydrogen bond interactions. rsc.org

The study of the Biginelli reaction involving 4-hydroxybenzaldehyde using DFT showed that the activation free energy of the slowest pathway was significantly affected by the position of the hydroxyl group, highlighting the role of substituents in determining the transition state energy. mdpi.com

Table 3: Illustrative Calculated Activation Energies for Related Reactions

ReactionReactant (Analog)Computational MethodCalculated Activation Energy (kcal/mol)Reference
Ligand exchange with IBXp-MethoxyphenolDFT (SMD/M06-2X)20.1 scispace.com
Biginelli Reaction (Stage 2)4-HydroxybenzaldehydeDFT (B3LYP/6-31++G(2d,p))~50 kJ/mol (~12 kcal/mol) mdpi.com
Proton transfer in IBX complexPhenol-IBX adductDFT (SMD/M06-2X)10.7 scispace.com

Reactivity and Reaction Mechanisms of 4 Dimethoxymethyl Phenol

Stability and Hydrolysis of the Dimethoxymethyl Group

The dimethoxymethyl group, an acetal (B89532) functionality, is generally stable under neutral and basic conditions but is susceptible to hydrolysis under acidic conditions. tcichemicals.com This acid-catalyzed hydrolysis is a reversible reaction that regenerates the parent aldehyde, in this case, 4-hydroxybenzaldehyde (B117250), and two equivalents of methanol (B129727). acs.orgorganic-chemistry.org

The mechanism for the acid-catalyzed hydrolysis involves several key steps:

Protonation: An acid catalyst protonates one of the methoxy (B1213986) groups of the acetal, converting it into a good leaving group (methanol).

Formation of a Hemiacetal/Oxonium Ion: The protonated methoxy group departs as a molecule of methanol, leading to the formation of a resonance-stabilized oxonium ion.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the carbocation of the oxonium ion.

Deprotonation: A final deprotonation step yields a hemiacetal.

Repeat and Release: The process of protonation, methanol elimination, and water attack repeats on the second methoxy group, ultimately leading to the formation of the aldehyde and another molecule of methanol.

The stability of the acetal is crucial in synthetic chemistry, where it often serves as a protecting group for the more reactive aldehyde functionality. tcichemicals.com It can withstand a variety of reaction conditions, such as those involving strong bases or nucleophiles, under which an unprotected aldehyde would react. The deprotection is typically achieved by treatment with aqueous acid. tcichemicals.comacs.org For instance, studies on benzaldehyde (B42025) dimethyl acetal show that the hydrolysis is reversible and the kinetics can be modeled. acs.org The equilibrium constant for the hydrolysis of benzaldehyde dimethyl acetal was determined to be Ke = exp(8.67 − 1880/T) mol·L-1 in the temperature range of 298−328 K. acs.org

Condition Reactivity of Dimethoxymethyl Group Products of Hydrolysis
Acidic (e.g., aq. HCl, H₂SO₄)Susceptible to hydrolysis tcichemicals.comacs.org4-Hydroxybenzaldehyde, Methanol
NeutralGenerally stable evitachem.comontosight.aiNo reaction
Basic (e.g., aq. NaOH)Generally stable tcichemicals.comNo reaction

Oxidation Chemistry of the Phenolic Moiety

The phenolic hydroxyl group makes the aromatic ring electron-rich and thus susceptible to oxidation. libretexts.orglibretexts.org Phenols can be oxidized by a variety of reagents to produce quinones, which are cyclohexadienediones. libretexts.orglibretexts.org This transformation is a key reaction in both synthetic chemistry and biological systems. libretexts.org

Quinone Formation Pathways

The oxidation of 4-(dimethoxymethyl)phenol is expected to yield a p-benzoquinone derivative. The hydroxyl group at position 1 and the dimethoxymethyl group at position 4 direct the formation of a 1,4-quinone. The oxidation process typically involves the removal of two electrons and two protons (formally H₂) from the hydroquinone (B1673460) precursor.

Common oxidizing agents used for the conversion of phenols to quinones include:

Chromic acid (H₂CrO₄) or sodium/potassium dichromate (Na₂Cr₂O₇/K₂Cr₂O₇) in sulfuric acid. libretexts.orglibretexts.org

Fremy's salt (potassium nitrosodisulfonate, (KSO₃)₂NO), which is a mild and selective reagent for this transformation. libretexts.orgnih.gov

Hypervalent iodine reagents, which can offer high regioselectivity in the oxidation of polycyclic aromatic phenols. nih.gov

The oxidation of this compound would first form a phenoxy radical, which can then undergo further oxidation and rearrangement to form the corresponding p-quinone. The presence of the acetal group may influence the reaction, but the primary transformation involves the phenolic ring and hydroxyl group. The resulting quinone, 2-(dimethoxymethyl)-1,4-benzoquinone, is an unstable intermediate that can react with various nucleophiles. nih.gov

Influence of Substituents on Oxidation Kinetics

The rate of phenol (B47542) oxidation is highly dependent on the nature of the substituents on the aromatic ring. The presence of electron-donating groups (EDGs) accelerates the oxidation, while electron-withdrawing groups (EWGs) retard it. asianpubs.orgrsc.org This is because EDGs increase the electron density of the phenolic ring, making it more susceptible to attack by oxidizing agents. asianpubs.org

Kinetic studies on the oxidation of various substituted phenols have confirmed this trend. For example, in the oxidation of phenols by pyridinium (B92312) fluorochromate, the reaction is accelerated by electron-donating substituents, which help to delocalize the positive charge in the intermediate complex. asianpubs.org The Hammett equation (log(k/k₀) = ρσ) is often used to correlate the reaction rates with substituent constants (σ). A negative value for the reaction constant (ρ) indicates that the reaction is favored by electron-donating groups. asianpubs.orgniscpr.res.in

Electron-Donating Groups (e.g., -OH, -CH₃, -OCH₃): Increase the rate of oxidation. asianpubs.orgniscpr.res.in

Electron-Withdrawing Groups (e.g., -NO₂, -Cl, -COOH): Decrease the rate of oxidation. asianpubs.orgniscpr.res.in

Substituent Type Effect on Oxidation Rate Example Groups Reference
Electron-DonatingIncreases rate-OH, -CH₃, -OCH₃ asianpubs.org, niscpr.res.in
Electron-WithdrawingDecreases rate-NO₂, -Cl, -COOH asianpubs.org, niscpr.res.in

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The hydroxyl group of a phenol is a strongly activating, ortho, para-directing group for electrophilic aromatic substitution (EAS). byjus.comlibretexts.org The high electron density at the ortho and para positions makes the ring highly nucleophilic and prone to reaction with electrophiles, often without the need for a strong Lewis acid catalyst. byjus.com

In this compound, the para position is occupied by the dimethoxymethyl group. Therefore, electrophilic substitution is directed exclusively to the two equivalent ortho positions (positions 2 and 6).

Common electrophilic aromatic substitution reactions for phenols include:

Halogenation: Phenols react readily with bromine or chlorine. For instance, treatment with bromine water leads to the formation of a polybrominated precipitate. byjus.com Under milder conditions, such as bromine in a less polar solvent like CCl₄ or CS₂, monobromination at the ortho position can be achieved.

Nitration: Reaction with dilute nitric acid at low temperatures yields a mixture of ortho- and para-nitrophenols. byjus.com For this compound, this would yield 2-nitro-4-(dimethoxymethyl)phenol. Using concentrated nitric acid can lead to oxidation or the formation of multiple nitro groups.

Friedel-Crafts Alkylation and Acylation: Phenols are so highly activated that they often undergo over-alkylation, and the catalyst can coordinate with the hydroxyl group. libretexts.org However, specific reactions like the synthesis of the antioxidant BHT from p-cresol (B1678582) demonstrate successful Friedel-Crafts alkylation. libretexts.orglibretexts.org

The high reactivity of the phenolic ring means that reactions must often be carried out under carefully controlled, mild conditions to avoid polysubstitution or oxidation side reactions. libretexts.org

Reactions Involving the Acetal Functionality as a Synthetic Handle

The dimethoxymethyl group serves as a protected form of an aldehyde. This protecting group strategy is a cornerstone of multi-step organic synthesis, allowing for the selective transformation of other functional groups in the molecule while the aldehyde is masked.

The primary reaction involving the acetal as a synthetic handle is its deprotection (hydrolysis) under acidic conditions to reveal the 4-hydroxybenzaldehyde functionality. oup.com This aldehyde can then participate in a wide array of subsequent reactions, including:

Oxidation: The aldehyde can be oxidized to a carboxylic acid (4-hydroxybenzoic acid).

Reduction: The aldehyde can be reduced to a primary alcohol (4-hydroxybenzyl alcohol).

Nucleophilic Addition: The aldehyde can react with various nucleophiles, such as Grignard reagents or organolithium compounds.

Condensation Reactions: It can undergo condensation reactions like the Wittig reaction to form alkenes or the Knoevenagel condensation with active methylene (B1212753) compounds. researchgate.net

A notable example demonstrated that in a molecule containing both an aldehyde and an acetal group, such as 4-(dimethoxymethyl)benzaldehyde, a Lewis acid catalyst could selectively activate the aldehyde for an aldol-type reaction while leaving the acetal group intact. oup.com This highlights the differential reactivity that allows the acetal to function effectively as a protecting group.

Advanced Research Applications and Prospects for 4 Dimethoxymethyl Phenol in Organic Chemistry

Role as a Versatile Protecting Group in Multistep Synthesis

In the intricate field of multistep organic synthesis, the use of protecting groups is a fundamental strategy to achieve chemoselectivity. wikipedia.org A protecting group temporarily masks a reactive functional group, preventing it from participating in a reaction while transformations are carried out elsewhere in the molecule. organic-chemistry.org The dimethoxymethyl group in 4-(dimethoxymethyl)phenol serves as a classic example of an acetal (B89532) protecting group for the aldehyde functionality of 4-hydroxybenzaldehyde (B117250). wikipedia.org

The primary advantage of using the acetal in this compound is its stability under specific reaction conditions. Acetals are known to be robust and unreactive in neutral or basic environments, allowing for a wide range of synthetic operations to be performed on the phenolic hydroxyl group without affecting the masked aldehyde. thieme-connect.de For example, the phenol (B47542) can undergo O-alkylation, O-acylation, or etherification while the dimethoxymethyl group remains intact.

Once the desired modifications at the phenolic site are complete, the aldehyde can be regenerated in a deprotection step. This is typically achieved through hydrolysis under mild acidic conditions. thieme-connect.deorganic-chemistry.org The reliability of this protection-deprotection sequence makes this compound a highly versatile intermediate. It enables the synthesis of substituted 4-hydroxybenzaldehydes that would be difficult to prepare if the reactive aldehyde group were exposed.

The stability and cleavage of acetal protecting groups are well-documented, providing a predictable framework for their application. The table below summarizes the typical conditions for the protection of an aldehyde as a dimethyl acetal and its subsequent deprotection.

Transformation Typical Reagents and Conditions Outcome
Protection 4-Hydroxybenzaldehyde, Trimethyl orthoformate, Acid catalyst (e.g., p-TsOH), Methanol (B129727) (solvent)Formation of this compound
Deprotection Aqueous acid (e.g., dilute HCl, Acetic acid/water), Lewis acidsRegeneration of the aldehyde group
Stability Stable to bases (e.g., NaOH, NaH), nucleophiles, organometallic reagents (e.g., Grignard), reducing agents (e.g., NaBH₄, LiAlH₄), and oxidizing agentsThe acetal group remains intact during various synthetic transformations on other parts of the molecule

This strategic use of protection allows chemists to invert the typical reactivity of 4-hydroxybenzaldehyde, enabling reactions at the phenol position first, thereby opening pathways to a diverse array of complex aromatic compounds.

Utility in the Synthesis of Pharmaceutical and Agrochemical Intermediates

Substituted phenols and benzaldehydes are crucial structural motifs in a vast number of biologically active compounds, including pharmaceuticals and agrochemicals. nih.govbritannica.com this compound serves as a valuable precursor to functionalized intermediates that are incorporated into these complex target molecules. By masking the highly reactive aldehyde, it facilitates synthetic routes that build molecular complexity around the phenolic core.

For instance, 4-hydroxybenzaldehyde is a known precursor for the synthesis of 4-hydroxyphenylglycine, an essential component of semi-synthetic antibiotics like amoxicillin. google.com The use of this compound would allow for modifications to the aromatic ring or phenol group before the final introduction of the glycine (B1666218) moiety, potentially leading to novel antibiotic derivatives.

Furthermore, many modern pharmaceuticals, such as beta-blockers and specialized receptor agonists, are derived from functionalized phenol ethers. nih.govntnu.no The synthesis of these drugs often requires the coupling of a phenolic starting material with another molecular fragment. If a benzaldehyde (B42025) functionality is also required in the final product, using this compound as the starting phenol allows for these coupling reactions to proceed without interference from the aldehyde. After the core structure is assembled, the aldehyde can be deprotected to yield the final active pharmaceutical ingredient or a late-stage intermediate.

The table below highlights several classes of bioactive compounds that rely on substituted phenol intermediates, illustrating the potential roles for derivatives of this compound.

Class of Bioactive Compound Example Role of Phenol Intermediate Potential Application of this compound
Antibiotics AmoxicillinPrecursor to the 4-hydroxyphenylglycine side chain. google.comAs a protected building block to synthesize modified side chains.
Beta-Blockers (S)-BetaxololThe core structure is a phenol ether. ntnu.noSynthesis of analogues containing a formyl group for further functionalization.
Herbicides m-Aryloxy phenolsUsed as the central scaffold. nih.govA precursor for building herbicide structures containing a reactive aldehyde.
Antitumor Agents Hydroxylated BiphenylsSynthesized from the oxidative coupling of 4-substituted phenols. researchgate.netA monomer for creating biphenyl (B1667301) structures with latent aldehyde groups for further conjugation.

Applications in Materials Science and Polymer Chemistry

Phenolic compounds are foundational monomers in polymer chemistry, most famously for the production of phenol-formaldehyde resins like Bakelite. ineos.comminia.edu.eg The bifunctional nature of this compound offers unique opportunities for the design of advanced functional polymers and materials.

The phenolic hydroxyl group can participate in polymerization reactions, such as polycondensation with formaldehyde (B43269) or other crosslinkers, to form a polymer backbone. youtube.com This process would yield a polymer chain decorated with pendant dimethoxymethyl groups. These protected aldehyde groups are stable during the initial polymerization, but they can be unmasked in a subsequent step by treating the polymer with acid.

This approach creates a "functionalizable" polymer. The newly exposed aldehyde groups along the polymer backbone can be used for a variety of post-polymerization modifications. For example, they can be used to:

Cross-link the polymer chains , increasing the material's rigidity, thermal stability, and solvent resistance.

Graft other polymers or molecules onto the backbone, creating block copolymers or functionalized surfaces.

Attach specific ligands, dyes, or bioactive molecules , leading to materials for sensing, diagnostics, or controlled release applications.

The ability to introduce a high density of reactive aldehyde sites onto a polymer backbone in a controlled manner is a significant advantage for creating high-performance materials. The table below outlines a potential pathway for the use of this compound in creating such functional polymers.

Step Process Reagents/Conditions Resulting Material
1. Polymerization PolycondensationThis compound, Formaldehyde, Acid or Base CatalystA linear or lightly branched polymer with pendant dimethoxymethyl groups.
2. Deprotection Acid HydrolysisTreatment of the polymer with an acidic solution.A polymer with pendant aldehyde (-CHO) groups.
3. Modification Cross-linkingHeating or addition of a cross-linking agent that reacts with aldehydes.A cross-linked, thermoset material.
3. Modification GraftingReaction with molecules containing primary amines (via reductive amination).A surface-functionalized or grafted copolymer.

This strategy leverages the dual reactivity of this compound to bridge the gap between classical polymer synthesis and advanced materials functionalization.

Electrochemical Transformations for Value-Added Products

Electrochemical methods offer a green and highly tunable approach to organic synthesis, often avoiding the need for harsh chemical reagents. The electrochemical oxidation of phenols is a well-studied area, typically leading to polymerization or the formation of quinone derivatives. rti.orguc.pt this compound, with its electron-rich phenolic ring, is an excellent candidate for such transformations.

Based on studies of structurally similar compounds like p-methoxyphenol, the electrochemical oxidation of this compound at an anode is expected to proceed via one of two primary pathways, depending on the applied potential. nih.gov

Electropolymerization: At lower oxidation potentials, a one-electron transfer from the phenol can generate a phenoxy radical. These highly reactive radicals can then couple with each other, leading to the formation of dimers, oligomers, and ultimately a polymeric film deposited on the electrode surface. This process of electropolymerization can be used to create thin, conductive, or functional coatings. The resulting polymer would have a poly(phenylene oxide) structure.

Quinone Formation: At higher oxidation potentials, a two-electron transfer process can become dominant, leading to the formation of a benzoquinone-type structure. nih.gov In this case, the dimethoxymethyl group could potentially be cleaved or modified during the reaction, leading to valuable, small-molecule products. The selective oxidation of phenols to quinones is a synthetically useful transformation, as quinones are important building blocks and biologically active molecules. rsc.org

The specific outcome of the electrochemical transformation can be controlled by carefully selecting the electrode material, solvent, supporting electrolyte, and applied potential. This tunability makes electrochemistry a promising tool for converting this compound into a range of value-added products.

Electrochemical Condition Proposed Mechanism Potential Product(s)
Low Anodic Potential One-electron oxidation to a phenoxy radical, followed by radical-radical coupling. nih.govOligomers or a polymer film of poly[4-(dimethoxymethyl)phenylene oxide].
High Anodic Potential Two-electron oxidation, potentially with concomitant hydrolysis of the acetal. nih.govBenzoquinone derivatives.
Controlled Potential Electrolysis Selective oxidation under optimized conditions.High-yield synthesis of a specific dimer or functionalized quinone.

Further research into the electrochemical behavior of this compound could unlock novel and sustainable pathways for the synthesis of advanced materials and chemical intermediates.

Biochemical Interactions and Mechanistic Biological Studies of 4 Dimethoxymethyl Phenol Derivatives

Investigation of Protein-Phenolic Interactions

The interaction between phenolic compounds and proteins is a critical area of study, influencing the bioavailability, functionality, and nutritional quality of both molecules. These interactions are broadly categorized into non-covalent and covalent binding, dictated by the chemical structures of the interacting molecules and the surrounding environmental conditions. frontiersin.orgmedicalresearchjournal.org

Non-covalent interactions are reversible and represent the most common type of binding between phenolic compounds and proteins. medicalresearchjournal.orgnih.gov These interactions are primarily driven by a combination of forces:

Hydrogen Bonding: Phenolic compounds are excellent hydrogen donors due to their hydroxyl (-OH) groups, which can form hydrogen bonds with the carboxyl, hydroxyl, and amino groups present in the amino acid side chains of proteins. nih.govresearchgate.net

Hydrophobic Interactions: The non-polar aromatic rings of phenols can interact with hydrophobic pockets on the protein surface, formed by non-polar amino acid residues. nih.govresearchgate.net This type of interaction is a significant driving force for the formation of protein-phenolic complexes. nih.gov

Covalent interactions result in the formation of irreversible and stable bonds. nih.gov This type of binding is typically initiated by the oxidation of the phenolic hydroxyl groups into highly reactive electrophilic quinones or semi-quinone radicals. nih.gov This oxidation can occur enzymatically (e.g., via polyphenol oxidase or tyrosinase) or under alkaline conditions. frontiersin.orgnih.gov The resulting quinones then readily react with nucleophilic groups on the protein, such as the thiol (-SH) group of cysteine or the amino (-NH2) group of lysine, forming a stable covalent linkage. nih.gov These covalent modifications can significantly alter the protein's structure and function. nih.gov

The hydroxyl group is central to the interaction of phenolic compounds with proteins. Its ability to donate a hydrogen atom makes it the primary site for hydrogen bonding, a key non-covalent interaction. nih.gov Furthermore, the hydroxyl group is the site of oxidation to a quinone, which is the prerequisite step for forming irreversible covalent bonds with protein nucleophiles. nih.govresearchgate.net Studies have shown that the number and position of hydroxyl groups on the phenol (B47542) ring can significantly influence binding energy and affinity for proteins. nih.gov

The acetal (B89532) group , specifically the dimethoxymethyl group [-CH(OCH₃)₂] in 4-(dimethoxymethyl)phenol, introduces different potential interaction mechanisms. Acetals are generally stable under neutral and alkaline conditions but can be hydrolyzed to an aldehyde and two alcohol molecules under acidic conditions. wikipedia.org In the context of protein interactions, the acetal group's role is less defined than the hydroxyl group, with no direct studies outlining its specific binding mechanisms. However, based on its chemical properties, its contribution can be considered theoretically:

Steric Influence: The bulky nature of the dimethoxymethyl group could sterically hinder the phenol's hydroxyl group from accessing binding sites within a protein, potentially modulating the strength and nature of the interaction.

Hydrophobicity: The two methyl groups contribute to the hydrophobicity of the molecule, which could influence its partitioning into hydrophobic pockets of proteins.

Hydrogen Bond Acceptance: The oxygen atoms within the acetal group could act as weak hydrogen bond acceptors.

Reactivity upon Hydrolysis: If localized in an acidic microenvironment on a protein surface, the acetal could potentially hydrolyze to form 4-hydroxybenzaldehyde (B117250). This resulting aldehyde is an electrophilic group that can covalently react with nucleophilic amino acid residues, such as lysine, to form Schiff bases, a different mechanism of covalent protein modification. nih.govnih.gov

Enzyme Inhibition Studies of Related Phenolic Compounds

Phenolic compounds are widely recognized for their ability to inhibit a variety of enzymes. This inhibitory activity is closely linked to their chemical structure, particularly the substitution patterns on the aromatic ring. The following sections detail the inhibitory effects of phenolic compounds structurally related to this compound on several key enzyme systems.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are serine hydrolases crucial for regulating cholinergic neurotransmission. Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. nih.gov Various hydroxybenzoic acids and related phenolic compounds have demonstrated inhibitory activity against both AChE and BChE. The inhibitory potential is often dependent on the number and position of hydroxyl and methoxy (B1213986) groups on the phenol ring. d-nb.info For instance, 4-hydroxyphenylacetic acid has been identified as an active AChE inhibitor. nih.gov

CompoundEnzymeInhibition Value (IC₅₀ in µM)Inhibition Value (Kᵢ in µM)
2,5-Dihydroxybenzoic acidAChE41.1-
4-Hydroxyphenylacetic acidAChE6.24 (µmol/µmol AChE)-
6-Hydroxy-4-methylcoumarinBChE254.02224.75
Methyl 3,4,5-trihydroxybenzoateBChE341.66307.51
5,7-Dichloro-8-hydroxyquinolineBChE382.45-

Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide. Human isoforms hCA I and hCA II are involved in numerous physiological processes, and their inhibition has therapeutic applications. Phenols represent a class of CA inhibitors. nih.govnih.gov The inhibitory mechanism involves the anchoring of the phenolic hydroxyl group to the zinc-bound water/hydroxide ion within the enzyme's active site through hydrogen bonds, while the aromatic ring fits into a hydrophobic pocket. nih.gov

CompoundEnzymeInhibition Value (Kᵢ in µM)
Arachidonoyl dopaminehCA I203.80
Arachidonoyl dopaminehCA II75.25
2,4,6-TrihydroxybenzaldehydehCA I1170.00
2,4,6-TrihydroxybenzaldehydehCA II354.00
3,4-Dihydroxy-5-methoxybenzoic acidhCA I910.00
3,4-Dihydroxy-5-methoxybenzoic acidhCA II1510.00
4-Hydroxy-3-methoxyacetophenonehCA I1.13
2-Hydroxy-4-methylacetophenonehCA I1.54

Phenolic derivatives exert inhibitory effects on a wide array of other enzymes involved in processes like skin aging, inflammation, and cellular signaling.

Tyrosinase: This copper-containing enzyme is essential for melanin synthesis, making its inhibitors valuable for treating hyperpigmentation. Many flavonoids and other phenolic compounds act as tyrosinase inhibitors, often through competitive inhibition. mdpi.comnih.gov Quercetin, for example, is a more potent inhibitor than the commonly used kojic acid. nih.gov

CompoundEnzymeInhibition Value (IC₅₀ in µM)
QuercetinMushroom Tyrosinase44.38
Sanggenone CMushroom Tyrosinase18.85
L-EpicatechinMushroom Tyrosinase191.99
CatechinMushroom Tyrosinase511.59
4-Hydroxybenzyl alcoholMushroom Tyrosinase6.0

Collagenase and Elastase: These proteases degrade collagen and elastin, key components of the extracellular matrix, leading to skin aging and wrinkles. Phenolic compounds, particularly flavonoids and tannins, can inhibit these enzymes. nih.govtandfonline.com For elastase, compounds with a catecholic (ortho-dihydroxy) structure often show strong inhibitory activity. nih.gov Quercetin has been identified as a potent inhibitor of human neutrophil elastase. mdpi.com

CompoundEnzymeInhibition Value (IC₅₀ in µM)
AgrimoniinNeutrophil Elastase0.9
PedunculaginNeutrophil Elastase2.8
HyperosideNeutrophil Elastase0.3
QuercetinNeutrophil Elastase46.42
Chlorogenic acidNeutrophil Elastase203.3
OhchininCollagenase71.99
OhchinolalCollagenase167.33
Octyl gallateCollagenase>200

Hyaluronidase: This enzyme degrades hyaluronic acid, a major component of the extracellular matrix, and its inhibition is relevant for anti-aging and anti-inflammatory applications. Phenolic acids such as rosmarinic acid and chlorogenic acid have demonstrated potent anti-hyaluronidase properties. nih.gov The inhibitory activity is often linked to the presence and number of hydroxyl groups. nih.gov

CompoundEnzymeInhibition Value (IC₅₀)
Rosmarinic acidHyaluronidase24.3 µg/mL
Protocatechuic acidHyaluronidase107.6 µg/mL
Chlorogenic acidHyaluronidase162.4 µg/mL
Ferulic acidHyaluronidase396.1 µg/mL
5-Chlorogenic acid (5-CQA)Hyaluronidase2.2 mg/mL

Protein Phosphatases: These enzymes, such as Protein Phosphatase-1 (PP1) and -2A (PP2A), are critical regulators of cellular signaling pathways. Certain polyphenols, particularly ellagitannins, have been shown to inhibit their activity, with some demonstrating selectivity for specific phosphatase isoforms. researchgate.net

CompoundEnzymeInhibition Value (IC₅₀ in µM)
Tellimagrandin IPP1c0.20
Praecoxin BPP1c0.98
PedunculaginPP1c2.47
Epigallocatechin gallate (EGCG)PRL-30.54
Procyanidin B2PRL-31.3

Antioxidant Activity Mechanisms of Dimethoxymethyl Phenols

The antioxidant properties of phenolic compounds, including dimethoxymethyl phenols, are primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The presence of a dimethoxymethyl group, as an electron-donating substituent, can influence the stability of the resulting phenoxyl radical, thereby modulating the compound's antioxidant potential. The primary mechanisms involved are hydrogen atom transfer (HAT) and single electron transfer (SET). acs.orgresearchgate.netresearchgate.net

In the HAT mechanism, the phenolic hydroxyl group donates a hydrogen atom to a free radical, effectively neutralizing it and stopping the oxidative chain reaction. acs.orgrsc.org The efficiency of this process is related to the bond dissociation enthalpy (BDE) of the phenolic O-H bond. researchgate.net Alternatively, the SET mechanism involves the transfer of an electron from the phenol to the free radical, forming a radical cation. researchgate.netnih.gov This can be followed by proton transfer (SET-PT) or preceded by proton loss (sequential proton-loss electron transfer or SPLET), depending on factors like the solvent and pH. nih.govcncb.ac.cn The ionization potential of the antioxidant is a key factor in the SET mechanism. researchgate.net

The antioxidant activity is significantly influenced by the number and position of hydroxyl groups and other substituents on the aromatic ring. frontiersin.org Electron-donating groups, such as methoxy groups, at the ortho and para positions can lower the activation energy for hydrogen abstraction, enhancing antioxidant activity. rsc.orgnih.gov

Free Radical Scavenging Capabilities

Dimethoxymethyl phenols and related phenolic compounds exhibit significant free radical scavenging capabilities, which are commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govatlantis-press.com This activity is largely dependent on the ability of the phenolic hydroxyl group to donate a hydrogen atom, quenching the radical species. nih.gov

The scavenging activity is influenced by the molecular structure. For instance, studies on related methoxyphenols have shown that the position of the hydroxyl and methoxy groups on the benzene (B151609) ring plays a crucial role. nih.govacs.org Phenols with ortho-positioned hydroxyl groups often show the highest rate coefficients for radical scavenging. acs.org The presence of an ortho-methoxy group can increase the ability for hydrogen abstraction from the phenolic -OH group and helps stabilize the resulting phenoxyl radical. nih.gov This stabilization is due to π-resonance over the aromatic ring. scienceopen.com

The table below illustrates the radical scavenging activity of related phenolic compounds, highlighting the structural influences on their efficacy.

This table provides a qualitative comparison of the ratio of the rate constant of inhibition to that of propagation (kinh/kp) for various phenolic compounds in two different radical initiation systems (AIBN and BPO), as described in a study on p-methoxyphenol and its derivatives. A higher kinh/kp value indicates more efficient radical scavenging. mdpi.com

Redox Potentials and Oxidative Stress Mitigation

The ability of a phenolic compound to mitigate oxidative stress is closely linked to its redox properties. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. mdpi.comresearchgate.net Phenolic compounds can act as reducing agents, donating electrons to neutralize ROS and other oxidants.

The antioxidant mechanism can involve a process of redox cycling. nih.gov Enzymatic one-electron oxidation of a phenolic compound generates a phenoxyl radical. nih.gov This radical can then be reduced by intracellular reductants, regenerating the parent phenol and thus creating a cycle that can lead to oxidative stress if not properly regulated. nih.gov However, this same electron-donating capacity allows phenols to scavenge harmful radicals and reduce cellular damage. mdpi.com

Electrochemical studies, such as the analysis of electrooxidation processes, help to characterize the redox behavior of these compounds. For example, the electrooxidation of p-methoxyphenol has been shown to yield products like p-benzoquinone and maleic acid. researchgate.net The oxidation potentials of phenols are a key factor; a lower oxidation potential generally correlates with higher antioxidant activity, as it indicates a greater ease of electron donation. The oxidation of phenols can proceed via a proton-coupled electron transfer (PCET) mechanism, where the rates of electron and proton transfer are comparable. nih.gov

Natural Occurrence and Metabolic Pathways of Related Phenolic Ethers

Phenolic ethers are organic compounds derived from phenols where the hydroxyl group is substituted with an alkoxy group. wikipedia.org These compounds are widespread in nature, particularly in the plant kingdom. wikipedia.orgrsc.org They are often found in the essential oils of plants; for example, anethole is a major component of anise oil, and elemicin is found in nutmeg oil. wikipedia.org Phenolic acids, which are hydroxy or methoxy derivatives of benzoic or cinnamic acid, are also abundant in many plants and food sources like fruits and vegetables. nih.gov

The metabolism of ingested phenolic compounds is a complex process, often involving the gut microbiota. nih.gov In humans and animals, natural phenols undergo xenobiotic metabolism. wikipedia.org This typically involves phase I reactions, often mediated by cytochrome P450 enzymes, followed by phase II conjugation reactions. nih.gov In phase II, metabolites are conjugated with molecules like glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate excretion. wikipedia.orgnih.gov

A specific metabolic pathway for a related compound, 4-(methoxymethyl)phenol, has been studied in the fungus Penicillium simplicissimum. The enzyme vanillyl-alcohol oxidase (VAO) catalyzes the oxidative demethylation of 4-(methoxymethyl)phenol. nih.govsemanticscholar.org This is the first step in its degradation pathway in this organism. semanticscholar.org The mechanism involves the formation of a p-quinone methide intermediate. nih.gov The carbonylic oxygen atom in the final product, 4-hydroxybenzaldehyde, originates from a water molecule. nih.govsemanticscholar.org This enzymatic process highlights a specific pathway for the biotransformation of this type of phenolic ether.

Conclusion and Future Research Directions

Summary of Key Research Findings

Research specifically focused on the chemical compound 4-(dimethoxymethyl)phenol is currently limited, with the majority of available information positioning it as a valuable synthetic intermediate rather than an end-product with direct applications. Its primary role in documented research is as a protected form of 4-hydroxybenzaldehyde (B117250). The dimethoxymethyl group serves as an acetal (B89532), which effectively masks the reactive aldehyde functionality, allowing for selective chemical transformations to be performed on the phenolic hydroxyl group.

The stability of the acetal group under certain conditions, and its straightforward deprotection back to an aldehyde under acidic conditions, makes this compound a useful building block in multi-step organic synthesis. This is evidenced by its inclusion in patents for the synthesis of complex pharmaceutical agents, such as Tyrosine Kinase 2 (Tyk2) inhibitors, where it is listed as a reactant or intermediate. chiralen.com Beyond this role in organic synthesis, dedicated studies on the biological activity, material properties, or unique reactivity of this compound are not extensively reported in current scientific literature.

Emerging Research Avenues for this compound

The bifunctional nature of this compound, possessing both a nucleophilic phenol (B47542) and a latent electrophilic aldehyde, opens up several promising avenues for future research.

Exploration of Biological Activities: Many substituted phenolic compounds are known to exhibit significant biological effects, including antioxidant and antimicrobial properties. researchtrend.netnih.govfrontiersin.org An important emerging research direction would be the systematic evaluation of this compound and its derivatives for similar activities. Studies could investigate its potential to scavenge free radicals, a property common to phenols, and its efficacy against various bacterial and fungal strains. researchgate.netresearchgate.net

Polymer Chemistry and Material Science: The structure of this compound makes it an intriguing candidate as a monomer for novel polymers. It could potentially be used in the synthesis of specialized phenol-formaldehyde type resins. mgcub.ac.in In such a process, the phenolic hydroxyl group could undergo condensation polymerization, with the dimethoxymethyl group remaining intact. Subsequent hydrolysis of the acetal groups in the polymer backbone would then unmask the aldehyde functionalities, providing sites for cross-linking or further functionalization, leading to materials with tailored thermal or mechanical properties.

Advanced Organic Synthesis: The interplay between the electron-donating hydroxyl group and the acetal group could influence the regioselectivity of electrophilic aromatic substitution reactions on the benzene (B151609) ring. Research into these reactions could reveal novel synthetic pathways to complex, multi-substituted aromatic compounds that are otherwise difficult to access.

Potential for Novel Synthetic Methodologies and Applications

Building upon its established role as a synthetic intermediate, there is considerable potential for developing new synthetic methods and expanding the applications of this compound.

Development of Green Synthetic Routes: Current syntheses of acetals often rely on acid catalysts. Future research could focus on developing more environmentally benign methodologies for the production of this compound, such as employing solid acid catalysts or enzymatic processes. This would enhance its utility as a green chemical building block.

Application in the Synthesis of Functional Materials: The orthogonal nature of the phenol and the protected aldehyde allows for selective, stepwise functionalization. This makes this compound a prime candidate for the synthesis of more complex architectures like dendrimers, macrocycles, or functional coatings. The phenol could serve as a nucleophilic handle for etherification or esterification, while the aldehyde, once deprotected, can undergo a wide range of reactions such as reductive amination, Wittig reactions, or aldol (B89426) condensations.

Novel Protecting Group Strategies: While the dimethoxymethyl group is a standard protecting group for aldehydes, its behavior and stability specifically on a phenol-containing scaffold could be further explored. Research could delineate its precise stability window with respect to various reagents and reaction conditions, potentially leading to its use in novel, selective protection-deprotection schemes in the synthesis of complex natural products or pharmaceuticals.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-(dimethoxymethyl)phenol, and what purification methods ensure high yield?

  • Methodology : Synthesis typically involves two steps: (1) bromination of a phenolic precursor, followed by (2) dimethoxymethylation using reagents like sodium 2-chloro-2,2-difluoroacetate in solvents such as DMF or acetonitrile. Purification via column chromatography or recrystallization is critical to achieve >95% purity. Reaction conditions (temperature, solvent choice) must be optimized to minimize side products .
  • Key Data : Yield improvements (e.g., 70–85%) are achieved by controlling stoichiometric ratios and reaction time.

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms the presence of the dimethoxymethyl group (δ ~3.3 ppm for methoxy protons) and phenolic hydroxyl (δ ~5.5 ppm). Infrared (IR) spectroscopy identifies characteristic C-O stretches (~1250 cm⁻¹) and O-H vibrations (~3300 cm⁻¹). Mass spectrometry (MS) provides molecular weight verification .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodology : Risk assessments should prioritize skin and eye protection (nitrile gloves, ANSI-approved goggles) due to reported irritation hazards. Work under fume hoods to avoid inhalation. Waste disposal must comply with halogenated phenol regulations, as brominated analogs share similar toxicity profiles .

Advanced Research Questions

Q. How do competing reaction pathways impact the synthesis of this compound, and how can selectivity be improved?

  • Methodology : Competing electrophilic substitutions (e.g., over-bromination) can arise during synthesis. Kinetic studies using HPLC or GC-MS help identify intermediates. Selectivity is enhanced by adjusting solvent polarity (e.g., switching from DMF to acetonitrile) and using catalytic bases like cesium carbonate to stabilize transition states .
  • Data Contradiction : reports higher yields in DMF, while suggests acetonitrile reduces side reactions. Resolution requires context-dependent optimization.

Q. What computational tools predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology : Density functional theory (DFT) calculates electron density maps to identify reactive sites (e.g., the para-position relative to the hydroxyl group). Molecular docking simulations predict interactions with biological targets, such as enzymes in antimicrobial assays .
  • Example : Fukui indices derived from DFT highlight nucleophilic regions, guiding functionalization strategies.

Q. How can contradictory bioactivity data (e.g., antimicrobial vs. anti-inflammatory efficacy) be reconciled?

  • Methodology : Reproducibility studies under standardized conditions (e.g., MIC assays for antimicrobial activity) are critical. Dose-response curves and cytotoxicity controls (e.g., MTT assays) differentiate specific bioactivity from nonspecific effects. Cross-validation with structural analogs (e.g., 4-bromo derivatives) isolates the role of the dimethoxymethyl group .

Q. What advanced spectroscopic techniques resolve ambiguities in the compound’s tautomeric equilibria?

  • Methodology : Variable-temperature NMR and dynamic HPLC track tautomeric shifts between keto-enol forms. Solid-state IR and X-ray crystallography provide definitive evidence of dominant tautomers in crystalline phases .

Methodological Challenges and Solutions

Q. Why do solvent polarity and temperature significantly influence the stability of this compound during storage?

  • Analysis : Polar solvents (e.g., DMSO) accelerate hydrolysis of the dimethoxymethyl group. Stability studies using accelerated aging protocols (40°C, 75% RH) recommend storage in anhydrous acetonitrile or under inert gas at -20°C .

Q. How can reaction scalability be maintained without compromising purity in large-scale syntheses?

  • Strategy : Continuous-flow reactors reduce batch variability. In-line purification (e.g., scavenger resins) removes residual catalysts. Process analytical technology (PAT) monitors key parameters (pH, temperature) in real time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.